N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
CAS No.: 477569-49-6
Cat. No.: VC5639424
Molecular Formula: C20H13FN2OS
Molecular Weight: 348.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477569-49-6 |
|---|---|
| Molecular Formula | C20H13FN2OS |
| Molecular Weight | 348.4 |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide |
| Standard InChI | InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
| Standard InChI Key | CZLTZGZFNXKMHA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features a 1,3-benzothiazole ring linked via a phenyl group to a 3-fluorobenzamide unit. The benzothiazole system (a bicyclic structure comprising benzene fused to a thiazole) contributes to aromatic stability and π-π stacking interactions, while the fluorine atom at the meta position of the benzamide introduces electronegativity and steric effects . The IUPAC name N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide reflects this connectivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.4 g/mol | |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| InChIKey | ODSDCHYHQNMGTR-UHFFFAOYSA-N | |
| Rotatable Bond Count | 3 |
Spectroscopic and Computational Data
The compound’s 3D conformation reveals a planar benzothiazole ring orthogonal to the fluorobenzamide group, optimizing intramolecular hydrogen bonding between the amide NH and thiazole sulfur . Quantum mechanical calculations predict a collision cross-section (CCS) of 156.1 Ų for the ion, consistent with its moderate polarity . The topological polar surface area (70.2 Ų) further supports its potential as a central nervous system (CNS)-active agent .
Physicochemical and Pharmacokinetic Properties
Hydrogen Bonding and Permeability
The molecule has one hydrogen bond donor (amide NH) and four acceptors (amide carbonyl, thiazole nitrogen, sulfur, and fluorine), balancing permeability and target engagement. Its "Rule of Five" compliance (molecular weight < 500, H-bond donors ≤ 5, acceptors ≤ 10) suggests oral bioavailability potential .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 5.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 70.2 Ų |
Synthetic Routes and Analog Development
Structural Analogues
Modifications to the core structure include:
-
Halogen Substitution: Replacement of fluorine with chlorine (e.g., CAS 1215494-64-6) enhances halogen bonding but reduces metabolic stability .
-
Cyanogroup Addition: Introduction of a cyano group at the benzamide’s para position (e.g., ChemDiv 8290-02912) increases polarity and target affinity .
Biological Activity and Applications
Pharmacological Screening
The compound is included in ChemDiv’s CNS Annotated Library and Human GPCR Annotated Library, indicating exploratory roles in neurology and G-protein-coupled receptor modulation . Preliminary assays suggest:
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